

Spectroscopic Characterization of 2-Chloroquinolin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinolin-5-amine

Cat. No.: B1488207

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloroquinolin-5-amine**, a key intermediate in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Introduction to 2-Chloroquinolin-5-amine

2-Chloroquinolin-5-amine is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds. The strategic placement of a chlorine atom at the 2-position and an amine group at the 5-position significantly influences the molecule's electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods essential. This guide will delve into the core spectroscopic techniques used to confirm the identity and purity of **2-Chloroquinolin-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Chloroquinolin-5-amine**, both ^1H and ^{13}C NMR are critical for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Chloroquinolin-5-amine** is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating amino group.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------|----------------------------------|---------------|---------------------------|
| NH ₂ | ~4.0-5.0 | Broad singlet | - |
| H-3 | ~6.8-7.0 | Doublet | ~8.5 |
| H-4 | ~7.8-8.0 | Doublet | ~8.5 |
| H-6 | ~7.2-7.4 | Triplet | ~8.0 |
| H-7 | ~6.9-7.1 | Doublet | ~7.5 |
| H-8 | ~7.5-7.7 | Doublet | ~8.5 |

Note: Predicted values are based on the analysis of related quinoline derivatives and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Interpretation:

- The amine protons (NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Addition of D₂O would cause this signal to disappear, confirming its assignment.^{[1][2]}
- The protons on the pyridine ring (H-3 and H-4) will appear as doublets due to coupling with each other.
- The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a more complex splitting pattern due to their relative positions and couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |
|--------|----------------------------------|
| C-2 | ~150-152 |
| C-3 | ~122-124 |
| C-4 | ~135-137 |
| C-4a | ~148-150 |
| C-5 | ~145-147 |
| C-6 | ~120-122 |
| C-7 | ~115-117 |
| C-8 | ~128-130 |
| C-8a | ~125-127 |

Note: Predicted values are based on the analysis of 2-chloroquinoline and 5-aminoquinoline and known substituent effects.^[3]^[4]

Interpretation:

- The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield due to the electronegativity of chlorine.
- The carbon atom attached to the amino group (C-5) will also be shifted downfield.
- The remaining carbon signals can be assigned based on established data for quinoline derivatives.^[5]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

- **Molecular Ion (M^+):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-Chloroquinolin-5-amine** ($C_9H_7ClN_2$), which is approximately 178.03 g/mol .
- **Isotope Pattern:** Due to the presence of chlorine, a characteristic $M+2$ peak will be observed with an intensity of about one-third of the molecular ion peak, corresponding to the ^{37}Cl isotope. [6] This is a definitive indicator of a single chlorine atom in the molecule.
- **Fragmentation:** Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN. For this compound, the loss of a chlorine radical or HCl is also a likely fragmentation pathway. [7][8] The presence of the amino group can lead to fragmentation patterns typical for aromatic amines. [1][2] Interpretation:

The presence of the molecular ion peak at the correct m/z value and the characteristic 3:1 ratio of the M^+ and $M+2$ peaks are strong evidence for the proposed structure. [6] Analysis of the fragmentation pattern can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **2-Chloroquinolin-5-amine**. The predicted spectroscopic data, based on the analysis of related compounds and fundamental principles, serves as a valuable reference for researchers working with this molecule. Experimental verification of these spectral features is crucial for confirming the identity, purity, and structure of **2-Chloroquinolin-5-amine** in any research or development setting.

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